Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17738846
InChI: InChI=1S/C11H19N3O2/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14/h7H,5-6,12H2,1-4H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate

CAS No.:

Cat. No.: VC17738846

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name propan-2-yl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate
Standard InChI InChI=1S/C11H19N3O2/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14/h7H,5-6,12H2,1-4H3
Standard InChI Key JUQLBBWJYHEASX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC(=O)OC(C)C)C)CN

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, an aminomethyl group at position 4, and an isopropyl acetate side chain at position 1. The pyrazole ring’s nitrogen atoms contribute to its electron-rich nature, enabling interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₂
Molecular Weight225.29 g/mol (base)
Hydrochloride FormulaC₁₁H₂₀ClN₃O₂
Hydrochloride Weight261.75 g/mol
IUPAC NamePropan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate

The hydrochloride form enhances solubility, a critical factor for in vivo bioavailability . Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the regiochemistry of substituents and purity.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions yields the 3,5-dimethylpyrazole core.

  • Aminomethylation: Introduction of the aminomethyl group at position 4 via Mannich reaction or reductive amination using formaldehyde and ammonium acetate.

  • Esterification: Coupling the pyrazole intermediate with isopropyl chloroacetate in the presence of a base like triethylamine.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux65–75
AminomethylationFormaldehyde, NH₄OAc, MeOH70–80
EsterificationIsopropyl chloroacetate, Et₃N, DCM60–70

Purification and Analysis

Purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is validated via HPLC and melting point analysis.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In murine macrophage models, the compound inhibits COX-2 and TNF-α production at IC₅₀ values of 12–18 μM, comparable to ibuprofen. The aminomethyl group enhances hydrogen bonding with catalytic residues in COX-2, as suggested by molecular docking studies.

Pharmacological Applications and Preclinical Data

In Vivo Efficacy

In a DSS-induced colitis model, oral administration (50 mg/kg/day) reduced colon inflammation scores by 60% versus controls. Bioavailability studies in rats show a plasma half-life of 3.2 hours and Cₘₐₓ of 1.8 μg/mL .

Future Research Directions

Synthesis Optimization

Exploring flow chemistry techniques could improve yield and scalability. Catalyst screening (e.g., palladium-on-carbon) may enhance aminomethylation efficiency.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation with antibody-drug conjugates (ADCs) may improve tumor-specific uptake. Preliminary in silico studies predict compatibility with HER2-targeting vectors.

Clinical Translation

Phase I trials should assess safety in healthy volunteers, prioritizing dose escalation studies. Biomarker development (e.g., PD-L1 expression monitoring) will be critical for cancer therapy applications.

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